molecular formula C12H12N4O2 B1275336 N-Cbz-pyrazole-1-carboxamidine CAS No. 152120-62-2

N-Cbz-pyrazole-1-carboxamidine

Cat. No. B1275336
CAS RN: 152120-62-2
M. Wt: 244.25 g/mol
InChI Key: BXUMISWXFKCEIA-UHFFFAOYSA-N
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Description

“N-Cbz-pyrazole-1-carboxamidine” is a chemical compound with the empirical formula C14H22N4O4 . It is also known as “N,N’-Di-Boc-1H-pyrazole-1-carboxamidine” and is used as a pharmaceutical intermediate . It is a pyrazole derivative, a heterocyclic compound that is widely used in drug synthesis studies .


Synthesis Analysis

The synthesis of “N-Cbz-pyrazole-1-carboxamidine” involves the reaction of silver dinitramide with 1H-pyrazole-1-carboxamidine hydrochloride . Another method involves the initial reaction of 1 equiv of di‐tert‐butyl‐dicarbonate with 1H‐pyrazole‐1‐carboxamidine hydrochloride in the presence of diisopropylethylamine .


Molecular Structure Analysis

The molecular structure of “N-Cbz-pyrazole-1-carboxamidine” is characterized by a molecular weight of 310.35 g/mol . The InChI key for this compound is QFNFDHNZVTWZED-UHFFFAOYSA-N .


Chemical Reactions Analysis

“N-Cbz-pyrazole-1-carboxamidine” is commonly used in the transformations of amines into corresponding guanidines . It is also used in the guanylation of amines .


Physical And Chemical Properties Analysis

“N-Cbz-pyrazole-1-carboxamidine” is a solid at room temperature with a melting point of 86-90 °C . It has a molecular weight of 310.35 g/mol .

Scientific Research Applications

Peptide Synthesis

N-Cbz-pyrazole-1-carboxamidine is used in peptide synthesis . It provides a pyrazole sp2-nitrogen, which is capable of coordinating to the metal, making it a valuable component in the synthesis of peptides.

Antimicrobial Activity

Compounds containing pyrazole scaffolds, like N-Cbz-pyrazole-1-carboxamidine, have shown antimicrobial activity . They can inhibit the growth of bacteria and other microbes, making them potential candidates for the development of new antimicrobial drugs.

Antioxidant Activity

N-Cbz-pyrazole-1-carboxamidine has demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Catalytic Activity

Pyrazole-based ligands, such as N-Cbz-pyrazole-1-carboxamidine, have shown catalytic activity in the oxidation reaction of catechol to o-quinone . This makes them useful in various chemical reactions and processes.

Drug Development

Pyrazole-based compounds have been used in the development of various drugs . For example, they have been used as a precursor for the development of metalloenzyme, a protein containing metal ions, which can be used as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .

Molecular Docking Studies

N-Cbz-pyrazole-1-carboxamidine and similar compounds have been used in molecular docking studies to evaluate probable interactions with enzymes and proteins . These studies can provide new insights for developing these new hybrids as potential antimicrobial agents or inhibitors for viruses like SARS-CoV-2 .

Safety And Hazards

“N-Cbz-pyrazole-1-carboxamidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

benzyl N-[amino(pyrazol-1-yl)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-11(16-8-4-7-14-16)15-12(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUMISWXFKCEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-pyrazole-1-carboxamidine

CAS RN

152120-62-2
Record name N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine
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